![molecular formula C14H16ClNO B2828897 1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol CAS No. 2361644-84-8](/img/structure/B2828897.png)
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol” is a chemical compound with the CAS Number: 20133-93-1 . It has a molecular weight of 236.7 . The IUPAC name for this compound is 1-chloro-3-(1-naphthyloxy)-2-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.7 . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point were not found in the retrieved data.Scientific Research Applications
Fluorescence Derivatisation in Biological Assays
The compound 3-(Naphthalen-1-ylamino)propanoic acid, related to 1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol, has been explored for its application as a fluorescent derivatising reagent. It has been coupled with amino acids, leading to strongly fluorescent derivatives. These derivatives have significant applications in biological assays due to their strong fluorescence in ethanol and water at physiological pH and good quantum yields (Frade et al., 2007).
Anti-Inflammatory Activity
Analogues of 4-(6-methoxy-2-naphthyl)butan-2-one, structurally similar to this compound, have been studied for their anti-inflammatory properties. The introduction of small lipophilic groups in conjunction with a butan-2-one side chain has shown significant anti-inflammatory activity (Goudie et al., 1978).
Synthesis in Radiochemical Studies
The synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl ]oxy} -2-propanol hydrochloride, a compound related to this compound, has been carried out for radiochemical studies. This synthesis is important in the development of antihypertensive drugs (Gransden et al., 1983).
Chiral Sensing Applications
Compounds like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, which share structural features with this compound, have been used in enantioselective fluorescence sensing of chiral amino alcohols. This property is particularly useful in developing sensitive assays for chiral compounds (Liu et al., 2008).
Photophysical Studies
The photophysical behavior of probes like acrylodan, ANS, and prodan, which are structurally similar to this compound, has been examined in various solvents. These studies are significant in understanding the properties governing the max emission of these compounds, which is crucial in peptide and protein studies (Moreno Cerezo et al., 2001).
properties
IUPAC Name |
1-chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-16(10-12(17)9-15)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCHEFXHPSOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CCl)O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

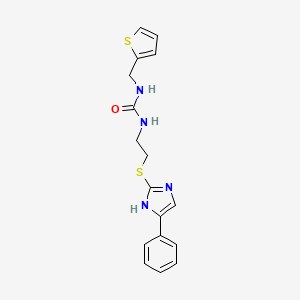
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)
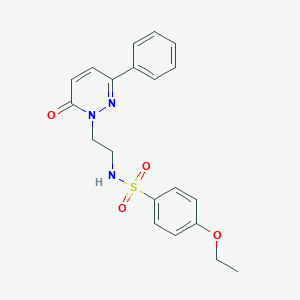
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)
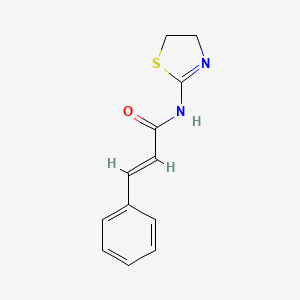
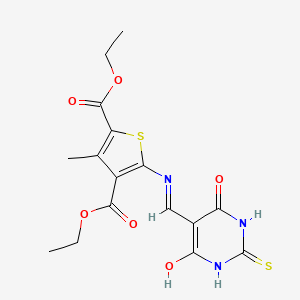
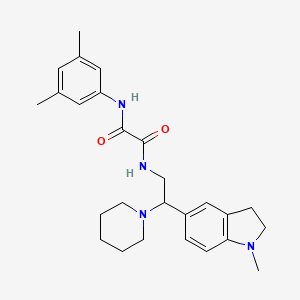
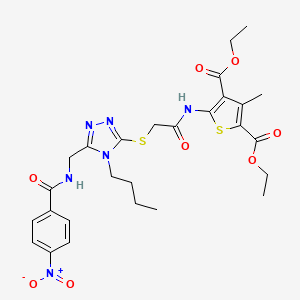
![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)
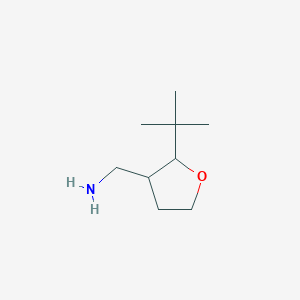
![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
![7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828830.png)

![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)